![molecular formula C7H7N3O B6315999 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1890781-90-4](/img/structure/B6315999.png)

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

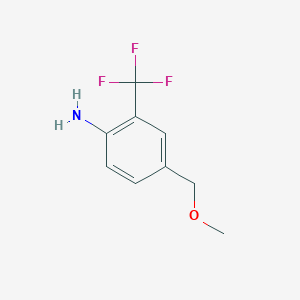

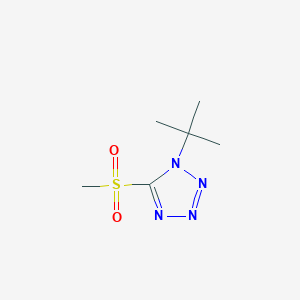

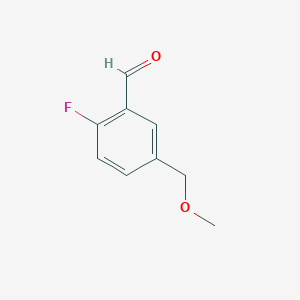

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1890781-90-4 . It has a molecular weight of 149.15 . This compound has been identified as a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .

Synthesis Analysis

The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues .Molecular Structure Analysis

The molecular structure of this compound is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring . The InChI Code for this compound is 1S/C7H7N3O/c1-11-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3 .Chemical Reactions Analysis

The [1,2,4]Triazolo[4,3-a]pyridine has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a storage temperature of 2-8°C .科学的研究の応用

Synthesis Methodology

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

RORγt Inverse Agonists

The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the immune system, particularly in the differentiation of Th17 cells, which are involved in autoimmune diseases.

PHD-1 Inhibitors

It also acts as PHD-1 inhibitors . Prolyl hydroxylase domain-containing protein (PHD) enzymes are oxygen sensors that regulate cellular responses to hypoxia, and their inhibition has therapeutic potential in ischemic diseases and cancer.

JAK1 and JAK2 Inhibitors

The compound is known to inhibit JAK1 and JAK2 . The Janus kinase (JAK) family of tyrosine kinases transmits signals from cytokine receptors to STAT transcription factors, playing key roles in hematopoiesis, immune response, and inflammation.

Treatment of Cardiovascular Disorders

These compounds are utilized in the treatment of cardiovascular disorders . They can help manage conditions such as hypertension, heart failure, and ischemic heart disease.

Treatment of Type 2 Diabetes

They have been used in the treatment of type 2 diabetes . By modulating insulin sensitivity and glucose homeostasis, these compounds can help manage blood glucose levels in diabetic patients.

Treatment of Hyperproliferative Disorders

These compounds are used in the treatment of hyperproliferative disorders . They can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Material Science Applications

These types of compounds have various applications in the material sciences fields as well . They can be used in the synthesis of novel materials with unique properties.

作用機序

Target of Action

Compounds with a similar [1,2,4]triazolo[4,3-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The interaction with the target can lead to changes in the target’s activity, altering the downstream cellular processes .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, cell growth, and differentiation .

Pharmacokinetics

The molecular weight of the compound is 14915 , which is within the range generally considered favorable for good bioavailability.

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have potential effects on immune response, cell growth, and differentiation .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-methoxy-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTKMGZHNBUULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NN=CN2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)